molecular formula C15H14ClNO4S B2440932 1-[(8-Chloro-1-naphthyl)sulfonyl]proline CAS No. 1008934-47-1

1-[(8-Chloro-1-naphthyl)sulfonyl]proline

Cat. No.: B2440932
CAS No.: 1008934-47-1
M. Wt: 339.79
InChI Key: KEQKJKJZWCBCFD-UHFFFAOYSA-N
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Description

1-[(8-Chloro-1-naphthyl)sulfonyl]proline is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a chloro-substituted naphthyl group attached to a sulfonyl-proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline typically involves the reaction of 8-chloro-1-naphthalenesulfonyl chloride with proline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(8-Chloro-1-naphthyl)sulfonyl]proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(8-Chloro-1-naphthyl)sulfonyl]proline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(8-Chloro-1-naphthyl)sulfonyl]proline is unique due to the combination of the chloro-substituted naphthyl group and the sulfonyl-proline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQKJKJZWCBCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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